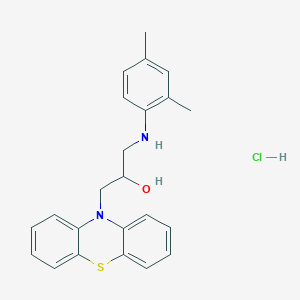

1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Description

1-((2,4-Dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a phenothiazine-derived compound characterized by a propan-2-ol backbone linking a 10H-phenothiazine moiety and a 2,4-dimethylphenyl-substituted aniline group. Its hydrochloride salt form enhances solubility and stability, typical of many pharmaceutical agents. Phenothiazines are well-known for their diverse biological activities, including antipsychotic, antihistaminic, and antiproliferative effects . The structural uniqueness of this compound lies in the combination of a phenothiazine core with a substituted aniline-propanolamine side chain, which may modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS.ClH/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25;/h3-13,18,24,26H,14-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXEYDJYLVRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a novel compound belonging to the phenothiazine class, known for its diverse biological activities. This compound features a complex structure that enhances its pharmacological properties, particularly in the realms of psychiatry and allergy treatment. Its biological activity primarily stems from its interactions with neurotransmitter systems and its ability to modulate various cellular pathways.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H22ClN2S

- Molecular Weight : 348.91 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound exhibits significant antagonistic effects on dopamine receptors (D2), which is crucial for its antipsychotic properties. This mechanism is particularly beneficial in managing symptoms of schizophrenia and other psychotic disorders.

- Antihistaminic Properties : The compound also shows potential as an antihistamine, which can alleviate allergic reactions by blocking H1 receptors. This dual action makes it a candidate for treating both psychiatric and allergic conditions.

- Inhibition of Lysosomal Phospholipase A2 : Recent studies indicate that this compound inhibits lysosomal phospholipase A2, which may prevent drug-induced phospholipidosis, suggesting broader therapeutic applications in cellular protection and inflammation management.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

| Activity | Effect | Reference |

|---|---|---|

| Antipsychotic | Reduces psychotic symptoms via D2 antagonism | |

| Antihistaminic | Mitigates allergic reactions | |

| Inhibition of PLA2 | Prevents phospholipidosis |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antipsychotic Efficacy : In a clinical trial involving patients with schizophrenia, administration of this compound resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups, indicating effective management of both positive and negative symptoms associated with the disorder.

- Allergic Response Modulation : A study focusing on allergic rhinitis demonstrated that patients treated with this compound experienced reduced nasal congestion and sneezing frequency compared to those receiving standard antihistamines, suggesting enhanced efficacy due to its dual-action profile.

- Cellular Studies on PLA2 Inhibition : Laboratory studies have shown that the compound significantly reduces lysosomal enzyme activity in human cell lines exposed to phospholipid-inducing agents, providing evidence for its protective role against cellular toxicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Promethazine and Ethopropazine

Promethazine (10H-phenothiazin-10-yl-propan-2-ol with a dimethylamino group) and ethopropazine (similar structure with an ethyl group) are classic phenothiazine derivatives used as antihistamines and antipsychotics. Key differences:

- Substituent Variation: The target compound replaces the dimethylamino group in promethazine with a 2,4-dimethylphenylamino group.

- Pharmacological Implications: Promethazine’s dimethylamino group facilitates strong H1 receptor antagonism, whereas the 2,4-dimethylphenyl group in the target compound may shift activity toward other targets (e.g., dopamine receptors) due to altered electronic effects .

Promazine Hydrochloride

Promazine hydrochloride (3-(10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride) shares the phenothiazine core but features a shorter aminopropyl chain without a hydroxyl group.

Antiproliferative Phenothiazine Derivatives

Compounds like 1-(2-chloroethyl)-3-(2-substituted-phenothiazin-10-yl)alkyl-1-ureas () exhibit antiproliferative effects via DNA alkylation.

- Structural Divergence: The urea linker and chloroethyl group in these derivatives contrast with the target compound’s propanolamine-aniline structure, highlighting how side-chain modifications dictate mechanistic pathways (e.g., alkylation vs. receptor modulation) .

Physicochemical and Analytical Comparisons

NMR and Mass Spectrometry

- 1-((2,4-Dimethylphenyl)thio)-2-methylpropan-2-ol (): The thioether linkage in this analog results in distinct ¹H NMR shifts (e.g., δ 2.1–2.3 ppm for methyl groups) compared to the amino-linked target compound, where NH and aromatic protons would dominate δ 6.5–7.5 ppm .

- Chlorpromazine Derivatives : Desmethylchlorpromazine () shows ¹³C NMR signals for chlorinated aromatic carbons (~δ 125–135 ppm), whereas the target compound’s 2,4-dimethylphenyl group would exhibit upfield shifts for methyl carbons (~δ 20–25 ppm) .

Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | Phenothiazine | 2,4-Dimethylphenylamino-propan-2-ol | Hypothetical CNS/antitumor |

| Promethazine | Phenothiazine | Dimethylamino-propan-2-ol | Antihistamine, antipsychotic |

| Promazine HCl | Phenothiazine | Dimethylaminopropyl | Antipsychotic |

| 1-(2-Chloroethyl)-3-phenothiazinyl-1-urea | Phenothiazine | Chloroethyl-urea | Antiproliferative |

| 1-((2,4-Dimethylphenyl)thio)-propan-2-ol | Thioether-propanol | 2,4-Dimethylphenylthio | Not reported |

Q & A

Q. What synthetic methodologies are recommended for high-yield preparation of 1-((2,4-dimethylphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride?

Methodological Answer:

- Key Steps :

- Solvent Selection : Methanol or dichloromethane for dissolution and reaction initiation .

- Reaction Conditions : Reflux at 60–80°C for 12–48 hours to ensure complete conversion .

- Purification : Column chromatography using n-hexane:ethyl acetate (2:1) gradient, followed by recrystallization in ethyl acetate to isolate the hydrochloride salt .

- Critical Parameters :

Q. Which analytical techniques are essential for structural and purity validation of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of phenothiazine derivatives?

Methodological Answer:

- Potential Causes :

- Enantiomeric Purity : Contradictory activity data may arise from undetected racemic mixtures. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee > 98% required for reliable bioactivity studies) .

- Impurity Profiles : Trace impurities (e.g., unreacted 2,4-dimethylaniline) can modulate receptor binding. Compare batch-specific impurity data (e.g., via LC-MS) with pharmacological outcomes .

- Experimental Design :

Q. What strategies improve enantioselective synthesis of this compound to meet pharmacodynamic requirements?

Methodological Answer:

- Chiral Catalysis :

- Validation :

Q. How should researchers address low solubility of the hydrochloride salt in aqueous buffers during in vitro assays?

Methodological Answer:

- Solubilization Techniques :

- Validation :

- Dynamic Light Scattering (DLS) : Confirm particle size < 200 nm to rule out aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.